1-(Piperidin-2-yl)ethane-1,2-diol
Overview
Description
1-(Piperidin-2-yl)ethane-1,2-diol is a chemical compound that features a piperidine ring attached to an ethane-1,2-diol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(Piperidin-2-yl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For instance, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been reported for the hydrogenation of pyridine derivatives, which can be adapted for the synthesis of piperidine derivatives .
Chemical Reactions Analysis
1-(Piperidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of ketones or carboxylic acids, while reduction yields alcohols or amines .
Scientific Research Applications
1-(Piperidin-2-yl)ethane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Piperidin-2-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can influence neurological functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(Piperidin-2-yl)ethane-1,2-diol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anticancer and anti-inflammatory activities.
What sets this compound apart is its unique structure that combines a piperidine ring with an ethane-1,2-diol moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-piperidin-2-ylethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQFAXRTAWZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967103 | |
Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-87-8 | |
Record name | 1,2-Ethanediol, 1-(2-piperidyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Piperidyl)-ethyleneglycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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